Lipophilicity Shift: cLogP of 2.55 vs. 2.42 for the De-Brominated Analog
The presence of bromine at the 4-position in the target compound significantly increases its calculated partition coefficient (cLogP) relative to its de-brominated analog, 5-fluoro-2-methylphenylthiourea (CAS 16822-86-9). This change in lipophilicity can be a key determinant in membrane permeability and biological assay performance [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.55 |
| Comparator Or Baseline | 5-fluoro-2-methylphenylthiourea (CAS 16822-86-9): cLogP = 2.42 |
| Quantified Difference | ΔcLogP = +0.13 (approx. 5% increase in lipophilicity) |
| Conditions | In silico calculated value |
Why This Matters
Even a small change in cLogP can influence a compound's ability to cross biological membranes and its solubility profile, making the specific brominated analog essential for reproducible ADME studies or cellular assays.
- [1] ChemBase. (5-fluoro-2-methylphenyl)thiourea - CAS 16822-86-9 (LogP value listed as 2.4234035). View Source
